molecular formula C18H22ClNO4S B7440513 N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide

N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide

Cat. No.: B7440513
M. Wt: 383.9 g/mol
InChI Key: XXRQOYZMDLTGEP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chloro, methyl, and ethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide typically involves the following steps:

    Nitration and Reduction: The starting material, 5-chloro-2-methylphenyl, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Sulfonation: The amine is then reacted with sulfonyl chloride to introduce the sulfonamide group.

    Ethoxylation: The final step involves the ethoxylation of the benzene ring to introduce the ethoxy groups.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

  • N-(5-chloro-2-methylphenyl)phthalamic acid
  • N-(4-chloro-2,5-dimethoxy-phenyl)phthalamic acid
  • N-(3-chlorophenyl)phthalamic acid

Comparison: N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzene-1-sulfonamide is unique due to the presence of both ethoxy and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial activity and different reactivity patterns due to its specific functional groups.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2,5-diethoxy-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO4S/c1-5-23-16-11-18(17(24-6-2)9-13(16)4)25(21,22)20-15-10-14(19)8-7-12(15)3/h7-11,20H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRQOYZMDLTGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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